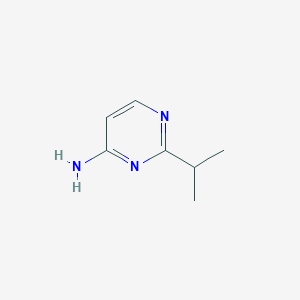

2-Isopropylpyrimidin-4-amine

Overview

Description

2-Isopropylpyrimidin-4-amine (CAS 114362-19-5) is a pyrimidine derivative with a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol. The compound features an isopropyl group at the 2-position and an amine group at the 4-position of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. The substitution pattern of this compound contributes to its unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

This compound serves as a precursor for designing kinase inhibitors, antimicrobial agents, and herbicides due to its ability to modulate intermolecular interactions via hydrogen bonding and π-stacking. Its stability under ambient conditions and moderate solubility in polar solvents (e.g., ethanol, DMSO) further enhance its utility in synthetic workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropylamine with a pyrimidine derivative under controlled conditions. The reaction often requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The amine group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution can produce various substituted pyrimidines.

Scientific Research Applications

2-Isopropylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-isopropylpyrimidin-4-amine and analogous compounds:

Key Observations:

Substituent Effects on Reactivity :

- The chlorine atom in 2-chloropyrimidin-4-amine increases electrophilicity at the 2-position, enabling nucleophilic substitution reactions (e.g., Suzuki couplings) that are less feasible in the isopropyl-substituted analog .

- The isopropyl group in this compound provides steric hindrance, reducing undesired side reactions in multi-step syntheses compared to smaller substituents like methyl or chloro groups .

Heterocycle Differences :

- Replacing the pyrimidine ring with a pyridine ring (as in 2-isopropyl-4-methylpyridin-3-amine) alters electronic properties. Pyridine derivatives exhibit stronger basicity due to the lone pair on the single nitrogen atom, whereas pyrimidines engage in more diverse hydrogen-bonding interactions .

Functional Group Modifications :

- The dihydrochloride salt of [(2-isopropylpyrimidin-4-yl)methyl]amine enhances water solubility, making it preferable for formulations requiring aqueous compatibility. In contrast, the free amine form of this compound is more suited for organic-phase reactions .

Biological Activity

2-Isopropylpyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating it contains seven carbon atoms, ten hydrogen atoms, and three nitrogen atoms. The structure features a pyrimidine ring with an isopropyl group at the second position and an amino group at the fourth position. This specific substitution pattern influences its biological activity and chemical reactivity, making it a valuable compound for various research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, which can lead to therapeutic effects. For instance, it has been studied for its potential antimicrobial and antiviral properties, suggesting a role in inhibiting pathogen growth or replication.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential utility as an antimicrobial agent.

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

- Anti-inflammatory Effects : Some derivatives of pyrimidine compounds have shown the ability to inhibit nitric oxide production in immune-activated cells, pointing towards anti-inflammatory applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition zones in agar diffusion tests, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

This study highlights the compound's potential for development into new antimicrobial therapies.

Case Study 2: Antiviral Activity

In another study focusing on viral infections, this compound was tested against a model virus. The compound exhibited a dose-dependent reduction in viral load in cell cultures, suggesting it could serve as a lead compound for antiviral drug development.

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

These findings support further exploration into its mechanism as an antiviral agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar pyrimidine derivatives:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine | Moderate | High | High |

| Pyrimidine Derivative X | Low | Low | High |

This table illustrates that while this compound shows promising activity across several domains, other derivatives may exhibit stronger effects in specific areas .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isopropylpyrimidin-4-amine, and how do reaction conditions influence yield?

The synthesis of pyrimidin-4-amine derivatives typically involves coupling reactions or amination of chlorinated precursors. For example:

- Method A : React 2-chloropyrimidine with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Method B : Direct coupling of pyrimidine intermediates with isopropyl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key variables : Temperature (80–120°C), solvent polarity, and catalyst loading significantly impact yield. Method A typically achieves 60–75% yield, while Method B may require inert atmospheres and rigorous drying for optimal results.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- ¹H NMR : The isopropyl group appears as a septet (δ 1.3–1.5 ppm) for the CH(CH₃)₂ moiety and a doublet (δ 3.8–4.2 ppm) for the NH₂ protons. Pyrimidine ring protons resonate between δ 7.0–8.5 ppm .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1650 cm⁻¹) confirm the amine and heterocyclic structure .

- Mass Spectrometry : The molecular ion [M+H]⁺ should match the theoretical mass (e.g., 151.2 g/mol for C₇H₁₁N₃).

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Hazard Statements : Based on analogous pyrimidin-4-amine derivatives, potential hazards include skin irritation (H315), eye damage (H319), and respiratory sensitivity (H335) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention if symptoms persist .

Advanced Research Questions

Q. How does the isopropyl substituent at the 2-position influence the electronic properties and reactivity of the pyrimidine ring?

The isopropyl group introduces steric hindrance and electron-donating effects:

- Steric Effects : Reduces accessibility to the pyrimidine N1 atom, potentially lowering nucleophilic attack rates in substitution reactions .

- Electronic Effects : Hyperconjugation from the isopropyl group increases electron density at the 4-amine position, enhancing hydrogen-bonding capacity in biological targets (e.g., enzyme active sites) .

Experimental Validation : Compare reaction kinetics with 2-methyl or 2-cyclopropyl analogs to isolate steric/electronic contributions .

Q. What methodologies are effective in resolving contradictions in reported biological activity data for pyrimidin-4-amine derivatives?

- Meta-Analysis : Quantify heterogeneity using Higgins' I² statistic to determine if variability arises from true biological differences or experimental bias. For example, I² > 50% suggests significant heterogeneity requiring subgroup analysis .

- Sensitivity Analysis : Exclude outlier studies (e.g., those with non-standard assay conditions) and reassess effect sizes. Use funnel plots to detect publication bias .

- Mechanistic Studies : Employ computational docking (e.g., AutoDock Vina) to validate binding interactions across different biological models .

Q. How can researchers optimize the regioselectivity of amination reactions in pyrimidine derivatives?

- Solvent Effects : Use polar solvents (e.g., DMSO) to stabilize transition states in nucleophilic aromatic substitution, favoring amination at the 4-position over the 2-position .

- Catalytic Systems : Copper(I) iodide with 1,10-phenanthroline enhances regioselectivity by coordinating to the pyrimidine ring’s electron-deficient sites .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (4-amine), while higher temperatures (80–100°C) may shift selectivity .

Q. Methodological Guidance

- Data Interpretation : Cross-reference spectral data with analogous compounds (e.g., 4,6-diphenylpyrimidin-2-amine ) to confirm structural assignments.

- Safety Compliance : Follow GHS labeling and OSHA guidelines for hazard communication, even if specific data for this compound are unavailable .

- Ethical Standards : Adhere to in vitro research protocols; avoid in vivo applications unless explicitly approved for preclinical studies .

Properties

IUPAC Name |

2-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREOKSGFWPUZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552584 | |

| Record name | 2-(Propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114362-19-5 | |

| Record name | 2-(Propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.